N-(2,2,3,3,4,4,5,5-octafluoropentanoyl)glycine
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Overview
Description
2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]acetic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,3,3,4,4,5,5-octafluoropentanoyl)amino]acetic acid typically involves the reaction of octafluoropentanoic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Octafluoropentanoic Acid: The octafluoropentanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling with Glycine: The activated octafluoropentanoic acid is then reacted with glycine in an appropriate solvent, such as dichloromethane, under mild conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,2,3,3,4,4,5,5-octafluoropentanoyl)amino]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-[(2,2,3,3,4,4,5,5-octafluoropentanoyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique reactivity.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(2,2,3,3,4,4,5,5-octafluoropentanoyl)amino]acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but generally involves the modulation of enzyme activity or protein function.
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Comparison: Compared to similar compounds, 2-[(2,2,3,3,4,4,5,5-octafluoropentanoyl)amino]acetic acid is unique due to its specific functional groups and reactivity. While other fluorinated compounds like 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate and 2,2,3,3,4,4,5,5-octafluoro-1-pentanol have their own applications, the presence of the amino and acetic acid groups in 2-[(2,2,3,3,4,4,5,5-octafluoropentanoyl)amino]acetic acid provides distinct advantages in terms of reactivity and versatility.
Properties
Molecular Formula |
C7H5F8NO3 |
---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluoropentanoylamino)acetic acid |
InChI |
InChI=1S/C7H5F8NO3/c8-3(9)5(10,11)7(14,15)6(12,13)4(19)16-1-2(17)18/h3H,1H2,(H,16,19)(H,17,18) |
InChI Key |
WCZLMBODZIYIHR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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